molecular formula C11H21NO3 B8635318 N-Octanoyl-L-alanine

N-Octanoyl-L-alanine

Cat. No. B8635318
M. Wt: 215.29 g/mol
InChI Key: PWDZZFPSEZIBRW-UHFFFAOYSA-N
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Patent
US06838459B1

Procedure details

The preparation is carried out analogously to the procedure of Example 4A using 16.5 (0.185 mol) of D,L-alanine, 41.23 g (0.407 mol) of triethylamine, 44.27 g (0.407 mol) of trimethylsilyl chloride and 30.12 g (0.185 mol) of octanoyl chloride. The product crystallizes from toluene/n-hexane.
[Compound]
Name
16.5
Quantity
0.185 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.23 g
Type
reactant
Reaction Step Three
Quantity
44.27 g
Type
reactant
Reaction Step Four
Quantity
30.12 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:19](Cl)(=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>>[C:19]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])(=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
16.5
Quantity
0.185 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C)C(=O)O
Step Three
Name
Quantity
41.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
44.27 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Five
Name
Quantity
30.12 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product crystallizes from toluene/n-hexane

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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